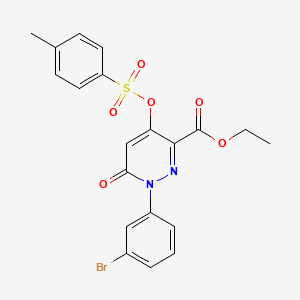

Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 1-(3-bromophenyl)-4-(4-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-9-7-13(2)8-10-16)12-18(24)23(22-19)15-6-4-5-14(21)11-15/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALGIELQBKLNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)C)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Esterification: The carboxyl group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Tosyloxy Group Addition: The tosyloxy group is introduced through a tosylation reaction using tosyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The carbonyl group in the pyridazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions, where the tosyloxy group is oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the tosyloxy group can participate in sulfonation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:

Ethyl 1-(4-chlorophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

Ethyl 1-(3-methylphenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate: Similar structure but with a methylphenyl group instead of a bromophenyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.

Actividad Biológica

Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate is a compound belonging to the class of dihydropyridazine derivatives, which have garnered attention due to their potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a bromophenyl group and a tosylate moiety, which are significant for its biological activity.

Antitumor Activity

Recent studies have indicated that dihydropyridazine derivatives exhibit notable antitumor properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays demonstrated that this compound effectively inhibits the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Key Findings:

- IC50 Values: The compound showed IC50 values in the micromolar range against specific cancer cell lines.

- Mechanism of Action: Preliminary studies suggest that the compound induces apoptosis via the intrinsic pathway.

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The compound has shown promising anti-inflammatory effects in preclinical models.

Research Highlights:

- Inhibition of Cytokines: this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Animal Models: In vivo studies demonstrated reduced inflammation markers in models of induced arthritis.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that it exhibits activity against a range of bacteria and fungi.

Results:

- Zone of Inhibition: The compound displayed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC): MIC values were determined to assess its potency against specific pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Modifications to the ethyl and bromophenyl groups have been investigated to enhance efficacy and selectivity.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased antitumor activity |

| Variation in alkoxy substituents | Altered anti-inflammatory properties |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antitumor Effects: A recent publication reported that this compound effectively inhibited tumor growth in xenograft models, showcasing its potential as an anticancer agent.

- Anti-inflammatory Research: Another study demonstrated its effectiveness in reducing joint inflammation in an animal model, suggesting possible applications in treating rheumatoid arthritis.

Q & A

Q. What are the key considerations for synthesizing Ethyl 1-(3-bromophenyl)-6-oxo-4-(tosyloxy)-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : The synthesis involves multi-step protocols, typically starting with the formation of the pyridazine core via cyclocondensation of hydrazines with β-ketoesters. Critical steps include:

- Functionalization : Introduction of the 3-bromophenyl group via Ullmann coupling or nucleophilic aromatic substitution under palladium catalysis .

- Tosyloxy Group Installation : Tosylation at the 4-position using p-toluenesulfonyl chloride in anhydrous dichloromethane with pyridine as a base .

- Esterification : Ethyl ester formation via reaction with ethyl chloroformate in the presence of triethylamine .

Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and stoichiometric ratios (1:1.2 for tosylation) to minimize by-products .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : and NMR to assign protons (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbons (e.g., ester carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z 497.29) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) to resolve the dihedral angles between the pyridazine ring and substituents .

Q. What reaction mechanisms are relevant to modifying its functional groups?

- Methodological Answer : The compound’s reactivity is governed by:

- Nucleophilic Substitution : The tosyloxy group () undergoes displacement with amines or thiols under mild conditions (e.g., DMF, 50°C) .

- Ester Hydrolysis : Controlled hydrolysis of the ethyl ester using NaOH/EtOH yields the carboxylic acid derivative, pivotal for prodrug strategies .

- Reductive Bromination : The 3-bromophenyl group can participate in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective functionalization?

- Methodological Answer : Regioselectivity challenges arise due to competing reactive sites (e.g., tosyloxy vs. ester groups). Strategies include:

- Solvent Polarity Screening : Polar aprotic solvents (e.g., DMSO) favor tosyloxy substitution, while non-polar solvents (toluene) stabilize ester groups .

- Catalyst Selection : Pd(PPh) for selective cross-coupling at the bromophenyl group without disturbing the pyridazine core .

- Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions during ester hydrolysis .

Q. How to resolve contradictions in spectral data for structural elucidation?

- Methodological Answer : Contradictions (e.g., overlapping NMR peaks) are addressed via:

- 2D NMR Techniques : HSQC and HMBC to correlate - couplings and assign ambiguous protons (e.g., pyridazine ring protons) .

- Isotopic Labeling : -labeling to trace nitrogen environments in the pyridazine ring .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict IR spectra and compare with experimental data .

Q. What experimental designs are suitable for studying its structure-activity relationships (SAR)?

- Methodological Answer : SAR studies require systematic modifications:

- Substituent Variation : Replace the tosyloxy group with methoxy, amino, or halogens to assess impact on bioactivity .

- Biological Assays : Test modified derivatives against target enzymes (e.g., kinase inhibition assays) with IC determination .

- Crystallographic Analysis : Co-crystallize derivatives with biological targets (e.g., proteins) to map binding interactions using SHELX .

Q. How to troubleshoot low yields in hydrolysis reactions of the ethyl ester?

- Methodological Answer : Common issues include incomplete hydrolysis or ester degradation. Solutions:

- pH Control : Use buffered conditions (pH 10–12) to stabilize the carboxylate intermediate .

- Phase-Transfer Catalysts : Employ tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .

- Protecting Groups : Temporarily protect the tosyloxy group with trimethylsilyl chloride during hydrolysis .

Advanced Analytical Challenges

Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?

- Methodological Answer : Challenges include poor crystal quality and twinning. Mitigation strategies:

- Crystallization Optimization : Use solvent vapor diffusion (e.g., ether/pentane) to grow single crystals .

- Data Collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve weak diffraction patterns .

- Hydrogen Bond Analysis : Graph set analysis (Etter’s rules) to interpret packing motifs and stabilize crystal lattices .

Q. How to address contradictory bioactivity data across different cellular models?

- Methodological Answer : Discrepancies may stem from assay conditions or cell permeability. Approaches:

- Dose-Response Replication : Validate activity in ≥3 independent assays (e.g., MTT, apoptosis markers) .

- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates in vitro .

- Membrane Permeability : LogP measurements (HPLC) and PAMPA assays to correlate bioactivity with lipophilicity .

Q. What computational methods predict the compound’s reactivity in novel reactions?

- Methodological Answer :

Predictive modeling involves: - DFT Calculations : Optimize transition states for proposed mechanisms (e.g., tosyloxy displacement) using Gaussian 16 .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMF vs. THF) .

- Docking Studies : AutoDock Vina to screen derivatives against protein targets (e.g., kinases) for virtual SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.